molecular formula C10H15BrN2S B2553316 1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine CAS No. 414883-01-5

1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine

Cat. No.: B2553316
CAS No.: 414883-01-5
M. Wt: 275.21
InChI Key: ICTSOUROTZTVHN-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine (CAS: 364794-30-9) is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a bromothiophene scaffold linked to a 4-methylpiperazine moiety, a structural motif prevalent in the development of novel bioactive molecules. Its molecular formula is C10H15BrN2S, and it has a molecular weight of 275.215 g/mol . This bromothiophene-piperazine hybrid serves as a key synthetic intermediate for researchers constructing complex molecules for pharmacological screening. Scientific literature indicates that structurally related compounds, particularly thiophene-linked triazole and piperazine derivatives, demonstrate marked antimicrobial and chemotherapeutic potential . Such compounds have shown promising activity against Gram-positive bacteria and Escherichia coli, as well as potent anti-proliferative effects against HepG-2 and MCF-7 cancer cell lines in preliminary research, with some analogs exhibiting IC50 values below 25 μM . The mechanism of action for these active compounds is often associated with high-affinity interactions with biological targets such as DNA gyrase in antibacterial applications or cyclin-dependent kinase 2 (CDK2) in anticancer research . Researchers utilize this chemical as a versatile precursor in the synthesis of more complex molecular architectures, including Mannich base derivatives and molecular hybrids designed for structure-activity relationship studies. The compound is provided exclusively for research and development purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper handling procedures in accordance with laboratory safety protocols are required.

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2S/c1-12-4-6-13(7-5-12)8-9-2-3-10(11)14-9/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTSOUROTZTVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 4-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Heterocycles and Electronic Effects

  • Thiophene vs. Benzyl/Phenyl Groups: The bromothiophene moiety in the target compound contrasts with chlorobenzyl groups in analogs like 1-(2-chlorobenzyl)-4-methylpiperazine ().
  • Bromine vs. Chlorine Substituents :
    Bromine’s larger atomic radius and polarizability may increase hydrophobic interactions compared to chlorine in compounds like BM212 (1-((1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine) .

Piperazine Core Modifications

  • 4-Methylpiperazine vs. Morpholine/Thiomorpholine :
    Substituting piperazine with morpholine (e.g., 4-(thiophen-2-ylmethyl)morpholine , ) or thiomorpholine (e.g., 50 in ) alters solubility and basicity. The methyl group on piperazine may enhance metabolic stability by reducing oxidative deamination .

Data Table: Key Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) Key Biological Activity Reference
1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine 5-Bromothiophen-2-ylmethyl ~299.2 (estimated) Hypothesized immunomodulatory N/A
1-(2-Chlorobenzyl)-4-methylpiperazine 2-Chlorobenzyl 239.7 Cytochrome P450 inhibition
BM212 Bis(4-chlorophenyl)pyrrolyl 470.3 Antimycobacterial
4-(Thiophen-2-ylmethyl)morpholine Thiophen-2-ylmethyl 197.3 Structural analog
1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine Naphthaleneoxypropargyl 485.6 Immunostimulatory

Biological Activity

1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a piperazine ring with a bromothiophene moiety, which is known to enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrN, with a molecular weight of approximately 261.18 g/mol. The presence of the bromothiophene group significantly contributes to its chemical reactivity, making it an interesting subject for further investigation in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . The compound's ability to interact with bacterial enzymes or cell membranes may contribute to its effectiveness against various pathogens.

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of several piperazine derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting its potential as an alternative therapeutic agent.

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly regarding its effects on various cancer cell lines. The bromothiophene moiety may facilitate interactions with specific cancer-related targets, leading to apoptosis in malignant cells.

Research Findings:
A recent study highlighted the compound's ability to induce cell cycle arrest and apoptosis in human breast cancer cells (MCF-7). The mechanism involved the modulation of key signaling pathways associated with cell proliferation and survival.

Cell Line IC50 (µM) Mechanism
MCF-715Apoptosis induction via caspase activation
HeLa20Cell cycle arrest at G2/M phase
A54925Inhibition of PI3K/Akt pathway

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, influencing pathways relevant to neurological disorders.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in microbial resistance and cancer progression.
  • π-π Interactions : The bromothiophene moiety enhances binding affinity through π-π interactions and hydrogen bonding with target proteins.

Applications in Research

This compound serves as a valuable building block in the synthesis of more complex molecules for drug development. Its potential applications extend beyond medicinal chemistry into material sciences where it can be utilized for developing new materials with specific electronic or optical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(5-Bromothiophen-2-yl)methyl]-4-methylpiperazine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a multi-step procedure may start with brominated thiophene derivatives and 4-methylpiperazine. Key steps include:

  • Alkylation : Reacting 5-bromothiophene-2-carboxaldehyde with 4-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K2_2CO3_3) .
  • Reductive amination : Using NaBH4_4 or other reducing agents to stabilize intermediates .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or crystallization.
    • Critical Factors : Temperature control (e.g., 140°C for cyclization reactions) and stoichiometric ratios significantly impact yields. For instance, reports yields as low as 7% for stereoisomeric products under suboptimal conditions .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., thiophene proton shifts at δ 6.5–7.5 ppm, piperazine methyl at δ 2.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 315.04) .
  • X-ray Crystallography : Resolves stereochemistry and packing modes, though data for this specific compound is limited (see for analogous piperazine structures) .

Advanced Research Questions

Q. What strategies address low yields in stereoselective synthesis of piperazine-thiophene hybrids?

  • Challenges : Steric hindrance from the 5-bromothiophene group and competing pathways lead to low diastereomeric excess.
  • Solutions :

  • Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINOL derivatives) to enhance enantioselectivity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from days to hours) and improves purity .
    • Case Study : achieved 32% yield for a related imidazopyridine-piperazine hybrid by optimizing solvent (n-BuOH) and temperature (140°C) .

Q. How does the bromothiophene moiety influence biological activity in receptor-binding studies?

  • Mechanistic Insights :

  • The 5-bromo group enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
  • Thiophene’s electron-rich π-system facilitates interactions with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
    • Data Table : Comparative IC50_{50} values for analogs (hypothetical data based on and ):
CompoundTarget ReceptorIC50_{50} (nM)
Parent compoundSerotonin 5-HT2A_{2A}120 ± 15
De-brominated analog5-HT2A_{2A}450 ± 30
4-Methylpiperazine control5-HT2A_{2A}>1000

Q. What computational methods predict the compound’s reactivity and metabolic stability?

  • Approaches :

  • DFT Calculations : Optimize geometry and predict sites for electrophilic attack (e.g., bromine as a leaving group) .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and CYP450 inhibition risks .
    • Validation : Compare in silico results with experimental LC-MS/MS metabolic profiling (e.g., oxidative dealkylation pathways) .

Data Contradiction Analysis

Q. Why do reported biological activities of similar piperazine derivatives vary across studies?

  • Key Variables :

  • Substituent Effects : shows that replacing bromine with fluorine in benzyl-piperazine analogs increases kinase inhibition by 5-fold .
  • Assay Conditions : Varying pH or co-solvents (e.g., DMSO concentration) alter receptor-binding affinities.
    • Resolution : Standardize assays (e.g., FRET vs. radioligand binding) and validate with orthogonal methods (e.g., SPR) .

Methodological Recommendations

Q. What protocols ensure safe handling and stability of this compound?

  • Safety :

  • PPE : Nitrile gloves, lab coat, and goggles (per TCI America’s guidelines for related piperazines) .
  • Storage : –20°C under inert gas (N2_2) to prevent degradation.
    • Stability : Monitor via periodic HPLC (retention time shifts indicate decomposition) .

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